Streptokinase-Activated Plasmin Resistance: Boc-Glu-Lys-Lys-MCA vs. Boc-Val-Leu-Lys-MCA
Boc-Glu-Lys-Lys-MCA is completely resistant to hydrolysis by human plasmin activated by streptokinase (SK-plasmin complex), whereas the closest analog Boc-Val-Leu-Lys-MCA retains substantial activity under identical conditions. This differential behaviour is critical for experiments in which streptokinase is used to activate plasminogen or where SK-plasmin may be present in clinical samples [1].
| Evidence Dimension | Residual plasmin activity in the presence of streptokinase (molar excess) |
|---|---|
| Target Compound Data | 0% activity at >5-fold molar excess of streptokinase (not hydrolysed by human plasmin or plasminogen) |
| Comparator Or Baseline | Boc-Val-Leu-Lys-MCA: 35% of maximum activity retained even at 20-fold molar excess of streptokinase |
| Quantified Difference | Complete suppression for Boc-Glu-Lys-Lys-MCA vs. 35% residual activity for Boc-Val-Leu-Lys-MCA at 20-fold excess |
| Conditions | Human plasmin and plasminogen; streptokinase activation; fluorogenic MCA cleavage assay (Kato et al., 1980) |
Why This Matters
This property uniquely qualifies Boc-Glu-Lys-Lys-MCA for discriminating urokinase-type plasminogen activator (uPA)-generated plasmin from SK-plasmin complex activity, preventing false-positive plasmin signals in streptokinase-containing systems.
- [1] Kato H, Adachi N, Ohno Y, Iwanaga S, Takada K, Sakakibara S. New fluorogenic peptide substrates for plasmin. J Biochem. 1980 Jul;88(1):183-90. PMID: 6447693. View Source
